molecular formula C9H5BrN2 B1273693 4-bromo-1H-indole-3-carbonitrile CAS No. 903131-13-5

4-bromo-1H-indole-3-carbonitrile

Cat. No.: B1273693
CAS No.: 903131-13-5
M. Wt: 221.05 g/mol
InChI Key: PMIGAISGWPTELT-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by a bromine atom at the fourth position and a nitrile group at the third position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indole-3-carbonitrile typically involves the bromination of indole derivatives. One common method includes the reaction of 4-bromo-1H-indole with isocyanate de chlorosulfonyle in acetonitrile at low temperatures, followed by treatment with triethylamine . This method ensures high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to amines or oxidized to carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted indoles.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amines.

Mechanism of Action

The mechanism of action of 4-bromo-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit glycogen synthase kinase 3β (GSK-3) and inosine monophosphate dehydrogenase (IMPDH), leading to potential therapeutic effects .

Comparison with Similar Compounds

    Indole-3-carbonitrile: Shares the indole core but lacks the bromine atom.

    4-Bromo-1H-indole: Similar structure but without the nitrile group.

    1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness: 4-Bromo-1H-indole-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and biological properties.

Biological Activity

4-Bromo-1H-indole-3-carbonitrile is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₅BrN₂
  • Molecular Weight : 221.05 g/mol

The compound features a bromine atom at the fourth position and a carbonitrile group at the third position of the indole ring, which influences its reactivity and biological interactions.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : It has been shown to inhibit various protein kinases, such as DYRK1A, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular processes including apoptosis in cancer cells and modulation of immune responses.
  • Antiviral Activity : The compound demonstrates effectiveness against certain viral infections by interfering with viral replication processes.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various biological contexts.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases .

The biochemical properties of this compound include:

  • High Solubility : This property enhances its bioavailability and potential therapeutic applications.
  • Interaction with Biomolecules : The compound interacts with enzymes and proteins, influencing their activity and function. For example, it can affect gene expression and cellular metabolism by altering signaling pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

A study evaluated the antiproliferative effects of various indole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds similar to this compound showed significant cytotoxicity against cancer cells while sparing normal cells, suggesting a selective action that warrants further exploration in vivo .

Antiviral Effects

Research has highlighted the antiviral potential of indole derivatives, including this compound. It was found to inhibit specific viral targets, suggesting its utility in developing antiviral therapies.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other indole derivatives:

Activity Type4-Bromo-1H-Indole-3-CarbontirileOther Indole Derivatives
AnticancerSignificant cytotoxicity against MCF-7 cellsVariable efficacy
AntiviralEffective against certain virusesBroad spectrum
Anti-inflammatoryModulates inflammatory pathwaysVaries by derivative
AntimicrobialPotential activityEstablished in some

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1H-indole-3-carbonitrile, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Sonogashira coupling followed by CuI-mediated indole cyclization, as demonstrated for structurally similar 4-methoxy-1H-indole-3-carbonitrile . Post-synthesis, recrystallization using a mixture of ethyl acetate and petroleum ether (1:3 v/v) yields colorless prisms with high purity (>98%). Monitoring reaction progress via TLC (Rf ~0.41 in ethyl acetate/hexane) and confirming purity via HPLC or LCMS (e.g., m/z [M]⁻ at 277 for analogs) is critical .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • IR Spectroscopy : Key peaks include ν(CN) at ~2,204 cm⁻¹ and ν(NH) at ~3,464 cm⁻¹ .
  • NMR : ¹H NMR in DMSO-d₆ typically shows aromatic protons (δ 6.8–7.5 ppm) and NH protons (δ ~10.2 ppm). ¹³C NMR confirms the nitrile carbon at δ ~115 ppm .
  • LCMS : APCI ionization in negative mode detects [M-H]⁻ ions, with bromine isotope patterns (m/z 240/242 for C9H5BrN₂) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation or dermal contact.
  • Store at –20°C under inert gas (argon) to prevent degradation.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the 4-bromo substituent affect molecular conformation and crystallographic packing?

  • Structural Insights : X-ray diffraction of 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile reveals a dihedral angle of 58.85° between the indole core and bromophenyl ring, influenced by steric hindrance. The absence of π-π stacking in crystals (unlike methoxy analogs) suggests bromine’s bulkiness disrupts planar interactions . Compare with chloro analogs (dihedral angle ~80.91°), where smaller substituents allow tighter packing .

Q. How can contradictory data on substituent effects in indole derivatives be resolved?

  • Analytical Approach :

  • Case Study : Reported dihedral angles for 4-bromo (58.85°) vs. 4-methoxy (2.66°) derivatives highlight substituent electronic effects. Use DFT calculations (B3LYP/6-31G*) to model steric/electronic contributions.
  • Experimental Validation : Repeat crystallography under standardized conditions (298 K, Cu-Kα radiation) to minimize environmental variability .

Q. What SAR strategies enhance the bioactivity of this compound derivatives?

  • Design Principles :

  • Hydrophobic Pocket Substitution : Introduce hydrophobic groups (e.g., 4-methylphenyl) at the indole 4-position to improve target binding, as seen in PAK1 inhibitors .
  • Solubility Optimization : Add hydrophilic groups (e.g., –OH, –NH₂) to the solvent-exposed region while retaining the bromo-nitrile scaffold for activity .
  • Biological Testing : Use kinase inhibition assays (IC50) and molecular docking (AutoDock Vina) to validate modifications .

Q. Data Contradiction Analysis

  • Issue : Conflicting reports on bromine’s impact on indole reactivity.
    • Resolution : Compare kinetic studies of bromo vs. iodo analogs in Pd-catalyzed cross-couplings. Bromine’s lower electronegativity may reduce oxidative addition rates, requiring higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄ vs. 2 mol% for iodides) .

Properties

IUPAC Name

4-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIGAISGWPTELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376827
Record name 4-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-13-5
Record name 4-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-indole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-bromoindole (5 g, 25.5 mmol) in acetonitrile (50 ml) was added dropwise chlorsulfonylisocyanate (2.37 ml, 27.3 mmol) over a 5 minute period. The reaction mixture was stirred at 0° C. for 2 hours, and TEA (3.77 ml, 27.0) was added dropwise over a 10 minute period. The reaction mixture was allowed reach room temperature overnight, poured into ice/water mixture (200 ml), and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried over Na2SO4, filtered, concentrated, and purified by flash chromatography to afford 4-bromo-1H-indole-3-carbonitrile LVII as an off-white solid (4.9 g, 87% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.77 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
87%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-bromo-1H-indole-3-carbonitrile
4-bromo-1H-indole-3-carbonitrile
4-bromo-1H-indole-3-carbonitrile
4-bromo-1H-indole-3-carbonitrile
4-bromo-1H-indole-3-carbonitrile
4-bromo-1H-indole-3-carbonitrile

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